
1-(Benzenesulfonyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)propan-2-ol is a chemical compound with the CAS Number: 68276-72-2 . It has a molecular weight of 200.26 and its IUPAC name is 1-(phenylsulfonyl)-2-propanol . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound might involve nucleophilic substitution reactions . The reaction could involve the attack of the electrophile by the pi bond, forming an arenium ion . This is followed by the attack of a base on a hydrogen, forming a carbon-carbon double bond and restoring aromaticity .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonyl group (SO2), which is further connected to a propan-2-ol group . The Inchi Code for this compound is 1S/C9H12O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of propan-2-ol, which include oxidation reactions and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a powder that has a melting point of 46-47 degrees Celsius . It is typically stored at room temperature .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Transfer Hydrogenation : The compound plays a role in the transfer hydrogenation of imines to amines, catalyzed by ruthenium complexes. This process is highly efficient, with significant turnover frequencies, demonstrating its utility in synthesizing amines from imines under mild conditions (Samec & Bäckvall, 2002).
- Microwave Dielectric Relaxation : Studies on hydrogen-bonded binary mixtures involving propan-1-ol and alkyl benzoates reveal insights into dielectric properties and molecular interactions, indicating potential applications in understanding solvent effects in chemical reactions and materials science (Mohan, Sastry, & Murthy, 2010).
Materials Science
- Ionic Liquids and Catalysis : Research involving ionic liquids based on Ru(II)–phosphinite compounds indicates applications in transfer hydrogenation. This showcases the role of 1-(Benzenesulfonyl)propan-2-ol derivatives in facilitating catalytic processes with high efficiency and selectivity (Aydemir et al., 2014).
- Chemical Synthesis : The compound serves as a precursor in synthesizing molecules with potential β-blocker activity, demonstrating its importance in medicinal chemistry and drug synthesis (Nunno et al., 2000).
Chemical Synthesis and Drug Development
- Green Chemical Synthesis : A practical and environmentally friendly synthesis method for 2-benzenesulfonylpyridine, a key starting material for drug development, highlights the compound's relevance in sustainable chemical processes (Trankle & Kopach, 2007).
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)propan-2-ol could involve nucleophilic substitution reactions . This involves the attack of the electrophile by the pi bond, forming an arenium ion . This is followed by the attack of a base on a hydrogen, forming a carbon-carbon double bond and restoring aromaticity .
Safety and Hazards
1-(Benzenesulfonyl)propan-2-ol is a chemical that may cause serious eye irritation and may cause drowsiness or dizziness . It is highly flammable and should be kept away from heat, sparks, open flames, and other ignition sources . It should be handled with protective gloves, eye protection, and face protection .
Orientations Futures
1-(Benzenesulfonyl)propan-2-ol is a versatile chemical compound used in scientific research. It exhibits perplexity due to its complex structure and offers burstiness with diverse applications in pharmaceutical synthesis, organic chemistry, and material science. It is also used for pharmaceutical testing .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGIOFSAGJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)
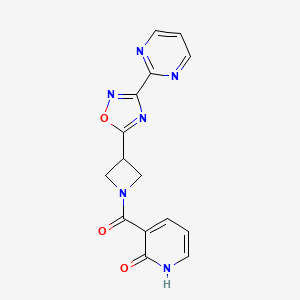
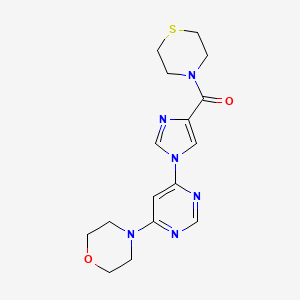
![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)

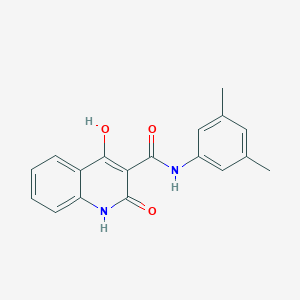
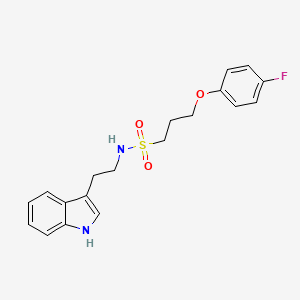
![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)
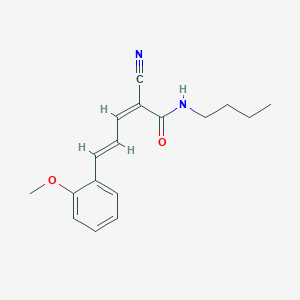
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/no-structure.png)
![tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate](/img/structure/B2975288.png)
![2-[4-[Cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2975291.png)
